2-Hydrazino-4-methoxypyrimidine

Overview

Description

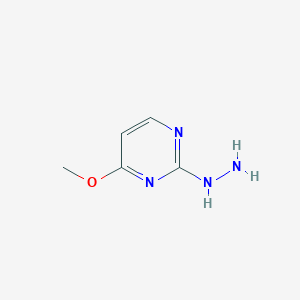

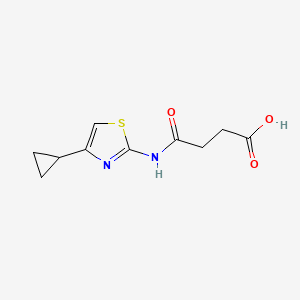

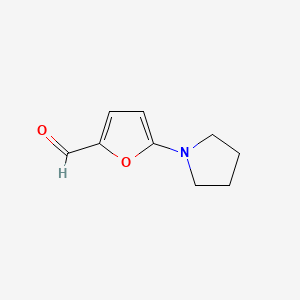

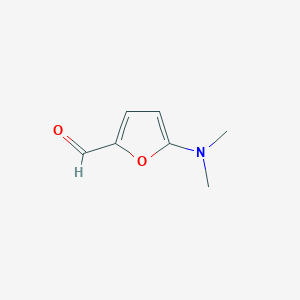

2-Hydrazino-4-methoxypyrimidine (HMP) is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure12. It has a molecular weight of 140.14 g/mol12.

Synthesis Analysis

The most widely used method for the preparation of 2-, 4-, and 6-hydrazinopyrimidines consists in the action of hydrazines on chloropyrimidines in an alcohol medium3.

Molecular Structure Analysis

The molecular formula of 2-Hydrazino-4-methoxypyrimidine is C5H8N4O1. The InChI code is 1S/C5H8N4O/c1-10-4-2-3-7-5(8-4)9-6/h2-3H,6H2,1H3,(H,7,8,9)1.

Chemical Reactions Analysis

There is not enough information available to provide a detailed analysis of the chemical reactions involving 2-Hydrazino-4-methoxypyrimidine.Physical And Chemical Properties Analysis

2-Hydrazino-4-methoxypyrimidine is a solid at room temperature1. It has a purity of 95%1.Scientific Research Applications

-

Chemistry of Hydrazinopyrimidines

- Summary of Application : 2-Hydrazino-4-methoxypyrimidine is a type of hydrazinopyrimidine, a vast class of heterocyclic compounds. These compounds are used in various chemical reactions and transformations .

- Methods of Application : The preparation of 2-, 4-, and 6-hydrazinopyrimidines often involves the reaction of hydrazines with chloropyrimidines in an alcohol medium .

- Results or Outcomes : The resulting hydrazinopyrimidines are used as reducing agents in photography, catalysts in processes for the preparation of polyurethane foams, additives for epoxide resins, reagents for metal cations, heterocyclic ligands, and intermediates in the synthesis of polydentate ligands .

-

Biological Applications

- Summary of Application : Hydrazinopyrimidines, including 2-Hydrazino-4-methoxypyrimidine, have been found to have various biological activities .

- Methods of Application : These compounds are often synthesized and then tested in various biological assays to determine their activity .

- Results or Outcomes : Hydrazinopyrimidines have been found to have anti-inflammatory, antipyretic, pain-relieving, antibacterial, bactericidal, and fungicidal activity. They can affect the central nervous system, lower arterial pressure, inhibit the enzymatic activity of DNA polymerase III, act as mutagens, have antineoplastic properties, inhibit the growth of sarcoma, and are used as treatments for asthma and bronchitis. They are also used as antibiotics and anticancer and antitubercular preparations .

-

Proteomics Research

- Summary of Application : 2-Hydrazino-4-methoxypyrimidine is used as a biochemical for proteomics research .

- Methods of Application : The specific methods of application in proteomics research can vary widely depending on the particular experiment or study. Typically, these compounds are used in the analysis of proteins and their functions .

- Results or Outcomes : The outcomes of proteomics research can lead to a better understanding of biological processes, disease mechanisms, and the development of new therapeutic strategies .

-

Synthesis of Various Heterocyclic Systems

- Summary of Application : 2-Hydrazino-4-methoxypyrimidine is used in the synthesis of various heterocyclic systems .

- Methods of Application : The synthesis of heterocyclic systems often involves complex chemical reactions. For example, 2-hydrazino-4,6-dimethylpyrimidine is formed in 35% yield when 2-methylthio-4,6-dimethylpyrimidine is heated with hydrazine hydrate in an autoclave at 150°C for 20 hours .

- Results or Outcomes : The resulting heterocyclic systems can have a variety of applications in different fields, including medicinal chemistry, materials science, and more .

-

Photography

- Summary of Application : Hydrazinopyrimidines, including 2-Hydrazino-4-methoxypyrimidine, are used as reducing agents in photography .

- Methods of Application : The specific methods of application in photography can vary widely depending on the particular process or technique. Typically, these compounds are used in the development process to reduce silver halides to metallic silver .

- Results or Outcomes : The use of hydrazinopyrimidines in photography can lead to improved image quality and stability .

-

Polyurethane Foams

- Summary of Application : Hydrazinopyrimidines are used as catalysts in processes for the preparation of polyurethane foams .

- Methods of Application : In the production of polyurethane foams, hydrazinopyrimidines can be used to catalyze the reaction between polyols and isocyanates .

- Results or Outcomes : The use of hydrazinopyrimidines as catalysts can lead to improved foam properties, such as density, hardness, and resilience .

Safety And Hazards

Future Directions

There is not enough information available to provide a detailed analysis of the future directions of 2-Hydrazino-4-methoxypyrimidine research. However, several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are given4. Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity4.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.

properties

IUPAC Name |

(4-methoxypyrimidin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-10-4-2-3-7-5(8-4)9-6/h2-3H,6H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQPYFMXCAIHAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355724 | |

| Record name | 2-hydrazino-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazino-4-methoxypyrimidine | |

CAS RN |

89181-80-6 | |

| Record name | 2-Hydrazinyl-4-methoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89181-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hydrazino-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1347415.png)

![3-[(2-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1347439.png)

![4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine](/img/structure/B1347445.png)

![Methyl 4-[(4-nitrobenzyl)oxy]benzoate](/img/structure/B1347464.png)

![4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1347473.png)